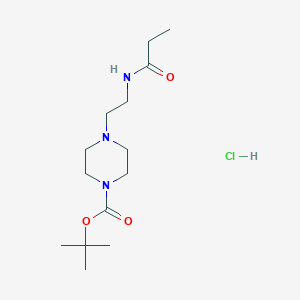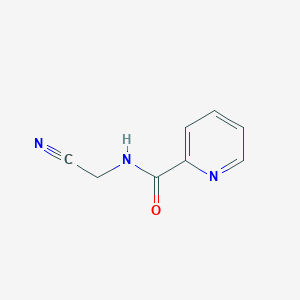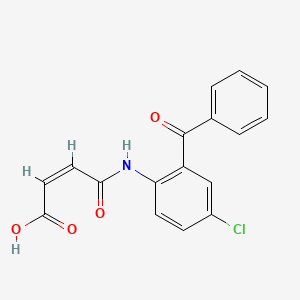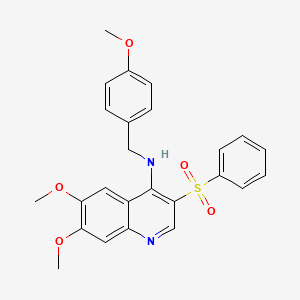
4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine is complex and not fully understood. However, it is believed to work by inhibiting various enzymes and receptors in the body, which can lead to a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific application. Some of the most notable effects include the inhibition of viral replication, the suppression of tumor growth, and the modulation of neurotransmitter activity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine is its versatility in laboratory experiments. This compound can be easily synthesized and modified to suit a variety of research needs. However, there are also some limitations to its use, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are many possible future directions for research on 4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine. Some of the most promising areas of study include the development of new drugs and therapies based on this compound, the exploration of its potential use in the treatment of neurological disorders, and the investigation of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the advantages and limitations of this compound for laboratory experiments, as well as its potential impact on human health and the environment.
Méthodes De Synthèse
The synthesis of 4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine involves several steps, including the reaction of cyclopropylsulfonyl chloride with piperazine, followed by the reaction of the resulting intermediate with 5,6-dimethylpyrimidine. This process has been optimized and refined over the years, resulting in a highly efficient and reproducible synthesis method.
Applications De Recherche Scientifique
The scientific research on 4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine has focused on its potential applications in the field of medicine. This compound has been found to exhibit a wide range of pharmacological activities, including antiviral, antibacterial, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-11(2)14-9-15-13(10)16-5-7-17(8-6-16)20(18,19)12-3-4-12/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGPNKQHNBBKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)S(=O)(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2863481.png)
![N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2863482.png)








![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2863497.png)
![5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2863498.png)

![2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2863501.png)